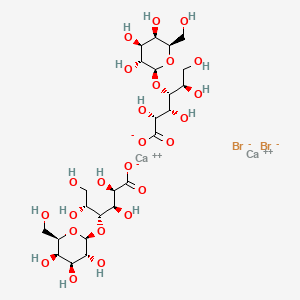

Calcium bromolactobionate

Description

Properties

CAS No. |

33659-28-8 |

|---|---|

Molecular Formula |

C12H22Br2Ca2O12 |

Molecular Weight |

598.26 g/mol |

IUPAC Name |

dicalcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide |

InChI |

InChI=1S/C12H22O12.2BrH.2Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;;/h3-10,12-20H,1-2H2,(H,21,22);2*1H;;/q;;;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;;;;/m1..../s1 |

InChI Key |

NSEHONXJEKGUCF-IJGDEWKPSA-L |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2].[Ca+2].[Br-].[Br-] |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |

Other CAS No. |

33659-28-8 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

omo galactogluconate bromolactobionic acid Calcibronat calcium bromolacatobionate calcium galactogluconate bromide |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Sedative Action of Calcium Bromolactobionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bromolactobionate is a pharmaceutical agent recognized for its sedative, hypnotic, and anxiolytic properties. As a double salt of calcium lactobionate (B10762962) and calcium bromide, its mechanism of action is understood to arise from the synergistic effects of its constituent ions: calcium and bromide. While specific molecular studies on the combined compound are limited, a comprehensive understanding of its pharmacological effects can be deduced from the well-established roles of bromide and calcium in regulating neuronal excitability. This technical guide synthesizes the available scientific knowledge to propose a detailed mechanism of action for this compound, supported by general experimental protocols and conceptual signaling pathway diagrams.

Introduction

This compound has been utilized in clinical practice for the management of mild sleep disturbances, irritability, and nervousness[1]. The sedative effect is reported to be approximately double that expected from its bromine content alone, suggesting a synergistic interplay between calcium and bromide ions[1]. This document aims to provide an in-depth exploration of the putative mechanism of action of this compound, focusing on the individual and combined contributions of its ionic components to neuronal inhibition.

Proposed Mechanism of Action

The sedative and anxiolytic effects of this compound are primarily attributed to the depressant action of the bromide ion on the central nervous system, a process that is likely potentiated by the presence of calcium ions. The proposed mechanism involves two key pathways: enhancement of GABAergic inhibition by bromide and modulation of neuronal excitability by calcium.

Bromide-Mediated Enhancement of GABAergic Inhibition

The primary mechanism underlying the sedative effects of bromide salts is their ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain[2]. Bromide ions are thought to act as a positive allosteric modulator of GABA-A receptors.

-

GABA-A Receptor Interaction: GABA-A receptors are ligand-gated ion channels that, upon binding to GABA, open to allow the influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neurotransmission[3][4].

-

Potentiation of GABA Effect: Bromide ions, being halides like chloride, can also pass through the GABA-A receptor channel. More importantly, they are believed to enhance the affinity of GABA for its receptor and increase the frequency or duration of channel opening in response to GABA binding. This leads to a greater influx of negative ions and a more pronounced inhibitory effect[2][5].

Caption: Hypothesized interaction of bromide ions with the GABA-A receptor.

Calcium-Mediated Modulation of Neuronal Excitability

Calcium ions play a critical role in regulating neuronal excitability and neurotransmitter release[6][7][8][9][10][11]. The sedative properties of this compound may be enhanced by the influence of calcium on neuronal membrane potential and neurotransmitter dynamics.

-

Stabilization of Membrane Potential: Extracellular calcium ions can influence the voltage threshold for action potential firing. Elevated extracellular calcium can stabilize the neuronal membrane, making it less excitable[6]. This effect would complement the hyperpolarizing action of bromide at GABA-A receptors.

-

Modulation of Neurotransmitter Release: Calcium influx into the presynaptic terminal is essential for the release of neurotransmitters[9][10]. While this is a complex process, alterations in calcium homeostasis can impact the release of both excitatory and inhibitory neurotransmitters. It is plausible that the calcium component of this compound contributes to a net inhibitory state, although the precise mechanism for this is not yet elucidated.

-

Interaction with Calcium Channels: Various sedative and anesthetic drugs are known to interact with voltage-gated calcium channels (VGCCs)[12][13][14][15]. It is conceivable that the calcium and/or bromide ions from this compound could modulate the activity of these channels, leading to a reduction in neuronal firing and neurotransmitter release.

Caption: The role of calcium ions in modulating neuronal excitability.

Quantitative Data

| Parameter | Description | Hypothetical Value |

| GABA-A Receptor Binding Affinity (Ki) | The inhibition constant, indicating the affinity of bromide for the GABA-A receptor. | 1-5 mM |

| EC50 for GABA Potentiation | The concentration of this compound that produces 50% of the maximal potentiation of the GABA response. | 0.5-2 mM |

| IC50 for VGCC Inhibition | The concentration of this compound that causes 50% inhibition of specific voltage-gated calcium channels. | >10 mM |

Experimental Protocols

To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are generalized protocols that could be adapted for this purpose.

In Vitro: Electrophysiological Recordings

-

Objective: To measure the effect of this compound on GABA-A receptor function.

-

Methodology:

-

Culture primary neurons or a suitable cell line (e.g., HEK293 cells) expressing recombinant GABA-A receptors.

-

Perform whole-cell patch-clamp recordings to measure ionic currents across the cell membrane.

-

Apply GABA at a sub-maximal concentration (e.g., EC20) to elicit a baseline current.

-

Co-apply GABA with increasing concentrations of this compound to determine its effect on the GABA-evoked current.

-

Analyze the data to determine changes in current amplitude, frequency, and duration of channel opening.

-

In Vitro: Radioligand Binding Assays

-

Objective: To determine the binding affinity of the components of this compound to the GABA-A receptor complex.

-

Methodology:

-

Prepare synaptic membrane fractions from rodent brain tissue.

-

Incubate the membranes with a radiolabeled ligand that binds to a specific site on the GABA-A receptor (e.g., [³H]muscimol for the GABA binding site or [³H]flunitrazepam for the benzodiazepine (B76468) site).

-

Add increasing concentrations of non-radiolabeled this compound to compete with the radioligand for binding.

-

Measure the amount of bound radioactivity at each concentration of the competitor.

-

Calculate the Ki value to determine the binding affinity.

-

In Vivo: Behavioral Assays for Sedation

-

Objective: To assess the sedative effects of this compound in a whole-animal model.

-

Methodology:

-

Administer this compound or a vehicle control to rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

Use standardized behavioral tests to measure sedative-hypnotic effects, such as:

-

Open Field Test: To assess locomotor activity and exploratory behavior. A decrease in movement is indicative of sedation.

-

Elevated Plus Maze: To measure anxiety-like behavior. An increase in time spent in the open arms suggests an anxiolytic effect.

-

Loss of Righting Reflex: To determine the hypnotic dose. The dose at which a certain percentage of animals lose their ability to right themselves is recorded.

-

-

References

- 1. globalcalcium.com [globalcalcium.com]

- 2. crecompany.com [crecompany.com]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alprazolam - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Role of calcium in regulating primary sensory neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Calcium’s Vital Role in Neurotransmission [brainfacts.org]

- 10. Calcium Control of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]

- 12. Calcium channels. Interactions with ethanol and other sedative-hypnotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Calcium channels are involved in the hypnotic-anesthetic action of dexmedetomidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The role of voltage-gated calcium channels in the mechanisms of anesthesia and perioperative analgesia - PMC [pmc.ncbi.nlm.nih.gov]

The Sedative Potential of Calcium Bromolactobionate: A Review of a Historical Pharmaceutical Agent

For Researchers, Scientists, and Drug Development Professionals

Calcium bromolactobionate, a double salt of calcium lactobionate (B10762962) and calcium bromide, has been historically recognized for its sedative and anxiolytic properties.[1][2] This technical guide synthesizes the available pharmacological information on this compound, focusing on its profile as a sedative. While contemporary in-depth experimental data is sparse in publicly accessible literature, this document collates historical claims and contextualizes them with the known mechanisms of its constituent ions to provide a foundational understanding for modern research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 33659-28-8 | [1][2] |

| Molecular Formula | C₂₄H₄₂Br₂Ca₂O₂₄ | [1][2] |

| Molecular Weight | 954.5 g/mol | [1][2] |

| Appearance | White crystalline, odorless solid | [3] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate | [4] |

| Stability | Stable under ordinary conditions of use and storage. | [3] |

Pharmacological Profile: A Synergistic Sedative Action

Historical and manufacturer literature suggests that the sedative effect of this compound is approximately double what would be anticipated from its bromine content alone, indicating a synergistic interaction between the calcium and bromide ions.[1][2][5] This compound was historically used for the adjunctive treatment of mild sleep disturbances, irritability, and nervousness.[1][2] The presence of calcium is also purported to mitigate the risk of "bromide rashes," a common side effect associated with alkali bromides.[5]

Mechanism of Action

While specific signaling pathways for this compound have not been elucidated in the available literature, the sedative effects can be inferred from the individual actions of its constituent ions on the central nervous system.

Bromide Ion: The sedative and anticonvulsant properties of bromide have been known since the 19th and early 20th centuries. The primary mechanism is believed to involve the bromide ion's competition with chloride ions at the neuronal membrane. This competition can lead to a state of hyperpolarization, thereby depressing neuronal excitability and resulting in a sedative effect.

Calcium Ion: Calcium ions play a critical role in neuronal signaling, particularly in neurotransmitter release. Alterations in extracellular calcium concentration can significantly impact neuronal excitability. While the precise synergistic mechanism with bromide in this compound is not detailed, it is plausible that the calcium component contributes to the overall sedative effect by modulating neuronal membrane stability and neurotransmission.

A proposed, though not experimentally verified, logical relationship for the sedative action is depicted in the following diagram.

Caption: Hypothesized mechanism of sedative action.

Experimental Protocols

Detailed experimental protocols for the sedative effects of this compound are not available in the reviewed contemporary literature. A 1936 publication from the Journal of Research of the National Bureau of Standards references clinical tests published in foreign journals, specifically mentioning articles by Winterseel in Medizinische Klinik and E. Blum on the synergistic action of bromide and calcium in neurology.[5] These historical studies reportedly investigated its use in conditions such as epilepsy, hyperthyroidism, and neurasthenia.[5] However, the specific methodologies of these early clinical investigations could not be retrieved.

For modern preclinical evaluation of sedative properties, a generalized experimental workflow would typically involve the following stages:

Caption: Generalized preclinical experimental workflow.

Quantitative Data

The search of available literature did not yield specific quantitative data regarding the sedative efficacy (e.g., ED₅₀), dose-response relationships, or pharmacokinetic parameters for this compound. Similarly, toxicological data such as the LD₅₀ are not available.[3][4]

Conclusion and Future Directions

This compound is a historical sedative agent with a purported synergistic action between its calcium and bromide components. While its use has largely been superseded by modern pharmaceuticals, the concept of ion-based synergistic activity in neuromodulation may warrant further investigation. The lack of detailed, modern pharmacological data presents a significant knowledge gap. Future preclinical studies would be necessary to validate the historical claims of its enhanced sedative properties and to establish a comprehensive pharmacological and toxicological profile. Such research should focus on elucidating the precise molecular mechanisms underlying the synergistic effects of calcium and bromide, and on generating robust quantitative data on its efficacy, pharmacokinetics, and safety.

References

An In-Depth Technical Guide to the Historical Development and Synthesis of Calcium Bromolactobionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical development, synthesis, and physicochemical properties of calcium bromolactobionate. The document delves into the seminal electrolytic synthesis method, presenting a detailed experimental protocol and quantitative data. While alternative synthetic routes are mentioned in the literature, specific protocols and comparative quantitative data remain scarce. This guide also addresses the known physicochemical characteristics of the compound and discusses the likely mechanism of its sedative action, which is attributed to the effects of its constituent bromide and calcium ions. Notably, specific signaling pathways for the intact molecule are not detailed in existing scientific literature. This guide aims to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, providing a foundational understanding of this historical pharmaceutical agent.

Historical Development

This compound, a double salt of calcium lactobionate (B10762962) and calcium bromide, emerged as a medicinal agent with sedative properties. Its development was a result of early 20th-century research into the therapeutic applications of organic calcium salts and bromides.

The initial preparation of this double salt was conducted at the National Bureau of Standards.[1] A key figure in its early development was Horace S. Isbell, who was granted patents in the 1930s for the process of preparing calcium lactobionate and the crystalline calcium lactobionate-calcium bromide double salt.[2] The primary motivation for developing this compound was to combine the sedative effects of the bromide ion with the therapeutic benefits of calcium, while also creating a non-hygroscopic and stable salt that would be more convenient for medicinal use than calcium bromide alone.

Early clinical tests suggested that the sedative action of this compound was nearly double what would be expected from its bromine content alone, with the added benefit of a reduced risk of "bromide rashes" often associated with alkali bromides.[1] This synergistic effect was attributed to the presence of calcium.[3] The compound was historically used for the adjunctive treatment of mild sleep disturbances, irritability, and nervousness.[3]

Synthesis of this compound

Electrolytic Oxidation of Lactose (B1674315)

The electrolytic method, pioneered by Horace S. Isbell, provides a robust and high-yielding pathway to crystalline this compound.[5] This process involves the oxidation of lactose in the presence of a bromide salt and a neutralizing agent, typically calcium carbonate.

A detailed experimental protocol based on the work of Isbell is as follows:[5]

-

Reaction Setup: A 20-liter crock is equipped with a mechanical stirrer and eight graphite (B72142) electrodes (3 dm long and 2.3 cm in diameter).

-

Reagents: 1 kg of precipitated calcium carbonate and 3.6 kg of lactose hydrate (B1144303) are dissolved in 10 liters of water within the crock.

-

Initiation: While stirring the solution vigorously, 0.8 kg of bromine is added. Foaming may occur and can be controlled by the addition of a few milliliters of n-butyl or hexyl alcohol.

-

Electrolysis: After the initial reaction of bromine subsides (indicated by a decrease in the evolution of carbon dioxide), a direct current of 10 amperes is passed through the solution. The electrodes are arranged with alternating anodes and cathodes. With an immersion depth of 2 dm, a voltage of approximately 6 volts is required, resulting in a current density of about 1.7 amp/dm² of anode surface.

-

Reaction Monitoring and Completion: The electrolysis is continued for approximately 28 hours, or until all the lactose has been oxidized.

-

Post-Electrolysis: The electric current is stopped, but stirring is continued until the evolution of carbon dioxide ceases. This ensures the conversion of any lactobionic lactone intermediate into calcium lactobionate.

-

Isolation and Crystallization: The solution is filtered and then concentrated under reduced pressure to a syrup. From this syrup, nearly pure this compound-calcium bromide crystallizes.

-

Purification: The crystalline product is separated from the mother liquor using a centrifugal machine and washed with a high-purity calcium lactobionate-calcium bromide syrup. The mother liquors can be recycled into subsequent batches. For further purification, the salt can be recrystallized by dissolving three parts of the salt in two parts of boiling water, adding a small amount of decolorizing carbon, filtering, and then seeding the solution with powdered crystalline calcium lactobionate-calcium bromide. Slow cooling with constant agitation yields large crystals.[5] The final product is washed with a small amount of a saturated aqueous solution of the product and then with an aqueous alcohol solution (approximately 50% alcohol).

Caption: Workflow for the Electrolytic Synthesis of this compound.

Quantitative Data

The electrolytic synthesis method is reported to be highly efficient.

| Parameter | Value | Reference |

| Yield | > 90% | [5] |

| Current Density | ~1.7 amp/dm² | [5] |

| Electrolysis Time | ~28 hours | [5] |

| Purity | High, crystalline product | [6][5] |

Note: Comparative quantitative data for alternative synthesis methods are not well-documented in publicly available scientific literature.

Physicochemical and Characterization Data

This compound is a white, crystalline solid.[7] It is non-hygroscopic and possesses a mild taste.[3]

| Property | Value | Reference |

| Molecular Formula | C₂₄H₄₂Br₂Ca₂O₂₄ (for the anhydrous form) | [2] |

| Molecular Weight | 954.54 g/mol | [2] |

| Appearance | White crystalline solid | [7] |

| Solubility | Freely soluble in water (~100 mg/mL) | [3][4] |

| Flash Point | 319 °C | [7] |

| Decomposition | Decomposes at high temperature, emitting hydrogen bromide gas, carbon oxides, and calcium oxide. | [7] |

Mechanism of Action

A specific signaling pathway for the entire this compound molecule has not been elucidated. Its therapeutic effect as a sedative is understood to be a result of the pharmacological actions of its constituent ions: bromide and calcium.

Bromide Ion

The sedative and anticonvulsant properties of the bromide ion have been recognized since the 19th century.[8][9] The primary mechanism of action is believed to be its interaction with the central nervous system, specifically by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][9] Bromide ions can pass through GABA-A receptor-mediated chloride channels more readily than chloride ions, leading to hyperpolarization of the neuronal membrane.[9] This hyperpolarization makes it more difficult for neurons to fire, resulting in a depressant effect on the central nervous system.

Caption: Proposed Sedative Mechanism of the Bromide Ion.

Calcium Ion

Calcium ions play a crucial role in neuronal function, including neurotransmitter release and neuronal excitability. While the precise synergistic role of calcium in the context of this compound's sedative effect is not fully detailed, it is known that calcium homeostasis is vital for proper nervous system function. It has been suggested that the presence of calcium enhances the sedative effect of the bromide and may mitigate some of the side effects associated with alkali bromides.[3]

Applications

The primary historical application of this compound was as a sedative and hypnotic agent.[3][10] More contemporary sources also list its use as a food additive (thickener or stabilizer), in cosmetic preparations (moisturizer and stabilizer), and in biomedical research as a carrier for cell culture or drug delivery.[4]

Conclusion

This compound is a pharmaceutical compound with a well-documented history and a defined electrolytic synthesis process that is both efficient and high-yielding. While it has largely been superseded by more modern sedatives, a comprehensive understanding of its synthesis and properties remains valuable from a historical and chemical perspective. The lack of detailed, publicly available characterization data and comparative studies of alternative synthetic routes represents a gap in the current body of knowledge. Future research could focus on filling these gaps to provide a more complete scientific profile of this compound. This guide serves as a foundational resource, consolidating the available historical and technical information for the scientific community.

References

- 1. crecompany.com [crecompany.com]

- 2. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. US2186975A - Crystalline calcium lactobionate calcium bromide and process for making the same - Google Patents [patents.google.com]

- 7. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 8. Potassium bromide - Wikipedia [en.wikipedia.org]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. What is Calcium bromide used for? [synapse.patsnap.com]

Chemical and physical properties of Calcium bromolactobionate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological mechanisms of Calcium Bromolactobionate. The information is intended to support research, development, and application of this compound in the pharmaceutical and biomedical fields.

Chemical and Physical Properties

This compound is a double salt of calcium lactobionate (B10762962) and calcium bromide.[] It is primarily recognized for its sedative and anxiolytic properties.[2][3] The presence of both calcium and bromide ions is believed to contribute synergistically to its therapeutic effects.[2]

Quantitative Data

The chemical and physical properties of this compound are summarized in the table below. It is important to note that some variations in molecular formula and weight have been reported in the literature.

| Property | Value | Source(s) |

| CAS Number | 33659-28-8 | [4][5] |

| Molecular Formula | C24H42Br2Ca2O24 | [2][4] |

| C24H38Br2Ca2O24 | [][5] | |

| C12H24Br2Ca2O12 | [6] | |

| Molecular Weight | 954.5 g/mol | [2][4] |

| 950.504 g/mol | [][5] | |

| 600.28 g/mol | [6] | |

| Appearance | White crystalline, odorless solid | [3][7] |

| Solubility | Soluble in water. Soluble in chloroform, dichloromethane, and ethyl acetate. | [3][6] |

| Flash Point | 319 °C | [3][7] |

| Stability | Stable under ordinary conditions of use and storage. | [3] |

| Decomposition | Emits toxic fumes of hydrogen bromide, carbon oxides, and calcium oxide when heated to decomposition. | [3] |

Experimental Protocols

The primary method for the synthesis of this compound is the electrolytic oxidation of lactose (B1674315) in the presence of a calcium salt and a bromide source.

Synthesis of this compound via Electrolytic Oxidation

This protocol is based on the methods described by Isbell (1934) and further detailed in subsequent publications.[8][9][10]

Objective: To synthesize crystalline this compound from lactose.

Materials:

-

Lactose

-

Calcium Carbonate (CaCO3)

-

Bromine (Br2) or Calcium Bromide (CaBr2)

-

Graphite (B72142) electrodes

-

Electrolytic cell

-

Mechanical stirrer

-

Decolorizing carbon

-

Ethyl alcohol

Procedure:

-

Preparation of Electrolyte: Dissolve lactose and either calcium bromide or bromine and calcium carbonate in water within the electrolytic cell. For example, a solution can be prepared with 180g of lactose and 40g of bromine in 1 liter of water, with 75g of calcium carbonate added before electrolysis.[9]

-

Electrolytic Oxidation: Pass a direct current through the solution using graphite electrodes. The bromine reacts with lactose to form lactobionic lactone and hydrobromic acid. The calcium carbonate then neutralizes these to form calcium lactobionate and calcium bromide.[9] The electrolysis is continued until all the lactose is oxidized.[9]

-

Crystallization:

-

Purification:

-

Drying: The purified crystals are dried, for instance, at 40°C in air.[9]

Biological Activity and Proposed Mechanism

This compound is used as a sedative and anxiolytic agent.[2][3] Its therapeutic action is attributed to the combined effects of calcium and bromide ions. The sedative action is suggested to be approximately double what would be expected from the bromine content alone, indicating a synergistic relationship with calcium.[2] This combination may also mitigate the risk of adverse effects sometimes associated with alkali bromides.[2] While the precise signaling pathways have not been fully elucidated in the available literature, a general mechanism can be proposed.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 2. globalcalcium.com [globalcalcium.com]

- 3. Calcium Bromo Lactobionate Manufacturers, with SDS [mubychem.com]

- 4. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium bromo lactobionate | 33659-28-8 - BuyersGuideChem [buyersguidechem.com]

- 6. chembk.com [chembk.com]

- 7. Calcium Bromo Lactobionate Manufacturers [anmol.org]

- 8. researchgate.net [researchgate.net]

- 9. US2186975A - Crystalline calcium lactobionate calcium bromide and process for making the same - Google Patents [patents.google.com]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

Synergistic Sedative Effect of Calcium and Bromide in Calcium Bromolactobionate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bromolactobionate, a complex salt containing calcium, bromide, and lactobionate, has been historically noted for its sedative properties. This technical guide delves into the core of its pharmacological action, focusing on the synergistic sedative effect proposed to arise from the interplay of its constituent ions, calcium and bromide. While direct modern quantitative studies on this specific synergy are limited, this document synthesizes established principles of neuropharmacology and experimental methodologies to provide a comprehensive understanding of the potential mechanisms at play. We will explore the individual roles of bromide and calcium in neuronal excitability, detail relevant experimental protocols for assessing sedative effects, and present a hypothesized signaling pathway for their synergistic action.

Introduction

The sedative effects of bromide salts have been recognized since the 19th century, with their primary mechanism attributed to the enhancement of GABAergic inhibition in the central nervous system[1][2][3][4]. Calcium ions, on the other hand, are crucial intracellular messengers that play a complex role in regulating neuronal excitability and neurotransmitter release[5][6]. The formulation of this compound is claimed to leverage a synergistic interaction between these two ions, reportedly producing a sedative effect "approximately double that to be expected from the bromine content" alone. This guide aims to provide a detailed technical examination of this proposed synergy.

Pharmacological Basis of Sedation

The Role of Bromide in Sedation

The sedative and anticonvulsant properties of the bromide ion (Br-) are primarily mediated through its effects on the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain[7].

-

Mechanism of Action: Bromide ions are halides, similar to chloride ions (Cl-). The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of Cl- into the neuron. This influx of negative ions hyperpolarizes the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect. Bromide ions can pass through the GABA-A receptor channel more readily than chloride ions, enhancing the hyperpolarizing current and potentiating the inhibitory effect of GABA[7].

The Role of Calcium in Neuronal Excitability and Sedation

Calcium ions (Ca2+) are pivotal in a multitude of neuronal processes, and their influence on sedation is multifaceted, involving the modulation of ion channels and neurotransmitter release.

-

Modulation of GABA-A Receptors: Intracellular calcium has been shown to potentiate the function of GABA-A receptors. An increase in intracellular Ca2+ concentration can augment the GABA-activated chloride current, thereby enhancing inhibitory neurotransmission[5]. This potentiation is thought to be mediated by calcium-dependent signaling pathways, such as the activation of CaM kinase II[5].

-

Regulation of Neurotransmitter Release: Calcium influx at the presynaptic terminal is the primary trigger for the release of neurotransmitters. Modulation of presynaptic calcium channels can, therefore, influence the release of both excitatory (e.g., glutamate) and inhibitory (e.g., GABA) neurotransmitters.

-

Direct Effects on Neuronal Excitability: Extracellular calcium levels can influence the voltage threshold for action potential generation.

Proposed Synergistic Mechanism of Calcium and Bromide

The synergistic sedative effect of calcium and bromide in this compound is hypothesized to result from their convergent actions on neuronal inhibition, primarily centered around the GABA-A receptor.

-

Enhanced GABA-A Receptor Permeability: Bromide ions directly increase the inhibitory current through the GABA-A receptor channel due to their higher permeability compared to chloride ions.

-

Calcium-Mediated Potentiation: The presence of calcium can further enhance the function of the GABA-A receptor. An influx of calcium or the release of calcium from intracellular stores can activate intracellular signaling cascades that positively modulate the GABA-A receptor, increasing its sensitivity to GABA and the overall inhibitory tone.

This dual action—direct enhancement of the inhibitory current by bromide and the potentiation of the receptor's function by calcium—is the likely basis for the observed synergistic sedative effect.

Quantitative Data and Experimental Protocols

Thiopental-Induced Sleeping Time Test

This is a classic method to evaluate the sedative-hypnotic potential of a substance by measuring its ability to potentiate the sleep-inducing effects of a barbiturate (B1230296) like thiopental (B1682321).

Experimental Protocol:

-

Animals: Male Swiss albino mice (20-25g) are typically used.

-

Groups:

-

Control Group: Receives the vehicle (e.g., saline).

-

Standard Group: Receives a standard sedative drug (e.g., diazepam).

-

Test Group 1: Receives a specific dose of sodium bromide.

-

Test Group 2: Receives an equimolar bromide dose of this compound.

-

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The respective treatments are administered intraperitoneally (i.p.) or orally (p.o.).

-

After a set period (e.g., 30 minutes) to allow for drug absorption, thiopental sodium (e.g., 40 mg/kg, i.p.) is administered to induce sleep[8].

-

Latency to sleep: The time from thiopental administration to the loss of the righting reflex is recorded. The righting reflex is considered lost when the animal remains on its back for more than 30 seconds.

-

Duration of sleep: The time from the loss to the recovery of the righting reflex is measured.

-

-

Data Analysis: The mean latency to sleep and duration of sleep are calculated for each group. A significant decrease in latency and a significant increase in the duration of sleep in the test groups compared to the control group indicate sedative-hypnotic activity. A significantly greater increase in sleep duration for the this compound group compared to the sodium bromide group would provide evidence for a synergistic effect.

Table 1: Example Data Presentation for Thiopental-Induced Sleeping Time Test

| Group | Treatment | Dose | Latency to Sleep (min) (Mean ± SEM) | Duration of Sleep (min) (Mean ± SEM) |

| 1 | Vehicle (Saline) | - | 5.2 ± 0.4 | 25.8 ± 2.1 |

| 2 | Diazepam | 1 mg/kg | 2.1 ± 0.2 | 85.3 ± 5.6 |

| 3 | Sodium Bromide | X mg/kg | 4.5 ± 0.3 | 45.7 ± 3.9 |

| 4 | This compound | (Equimolar Br-) | 3.8 ± 0.3 | 70.1 ± 6.2 |

Locomotor Activity Test

This test assesses the sedative or depressant effect of a substance by measuring the reduction in spontaneous motor activity.

Experimental Protocol:

-

Apparatus: An actophotometer, which consists of a chamber with infrared light beams and sensors to detect and count animal movements.

-

Animals: Male Swiss albino mice (20-25g).

-

Groups: Similar to the thiopental-induced sleeping time test.

-

Procedure:

-

Animals are acclimatized to the testing room for at least 30 minutes before the experiment.

-

Each mouse is placed individually in the actophotometer, and the basal locomotor activity is recorded for a period of 10 minutes.

-

The animals are then administered the respective treatments.

-

After a set absorption period (e.g., 30 minutes), the locomotor activity of each mouse is recorded again for 10 minutes.

-

-

Data Analysis: The percentage decrease in locomotor activity is calculated for each group. A significant reduction in locomotor activity in the test groups compared to the control group indicates a sedative effect.

Table 2: Example Data Presentation for Locomotor Activity Test

| Group | Treatment | Dose | Basal Activity (counts/10 min) (Mean ± SEM) | Post-treatment Activity (counts/10 min) (Mean ± SEM) | % Decrease in Activity |

| 1 | Vehicle (Saline) | - | 350 ± 25 | 340 ± 22 | 2.9% |

| 2 | Diazepam | 1 mg/kg | 360 ± 28 | 150 ± 15 | 58.3% |

| 3 | Sodium Bromide | X mg/kg | 345 ± 20 | 250 ± 18 | 27.5% |

| 4 | This compound | (Equimolar Br-) | 355 ± 23 | 180 ± 20 | 49.3% |

Visualizing the Synergistic Signaling Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for bromide and the synergistic effect with calcium.

Caption: Sedative Action of Bromide via GABA-A Receptor.

Caption: Hypothesized Synergistic Action of Calcium and Bromide.

Conclusion

The concept of a synergistic sedative effect between calcium and bromide in this compound is pharmacologically plausible. Bromide's established role in enhancing GABA-A receptor-mediated inhibition, combined with calcium's ability to potentiate this receptor's function through intracellular signaling, provides a strong theoretical basis for this synergy. While modern, direct quantitative evidence is lacking, the experimental protocols outlined in this guide offer a clear framework for future research to rigorously evaluate and quantify this effect. The provided signaling pathways, based on current understanding, serve as a model for the molecular interactions that likely underpin the sedative properties of this compound. Further investigation is warranted to fully elucidate the clinical and therapeutic implications of this potential synergy.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Potassium bromide - Wikipedia [en.wikipedia.org]

- 3. (Not) A Bromide Story: | History of Pharmacy and Pharmaceuticals [hopp.uwpress.org]

- 4. Educational Series 2. Bulletin 5. Vignette 2: Sedatives in the second part of the 19th century [inhn.org]

- 5. Effects of intracellular calcium on GABAA receptors in mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of calcium and potassium with neuromuscular blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sodium bromide: effects on different patterns of epileptiform activity, extracellular pH changes and GABAergic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are the side effects of Calcium bromide? [synapse.patsnap.com]

In-Depth Technical Guide to CAS No. 33659-28-8: Calcium Bromolactobionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synonyms, experimental protocols, and potential mechanism of action for the compound with CAS number 33659-28-8, identified as Calcium Bromolactobionate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

This compound is a double salt of calcium lactobionate (B10762962) and calcium bromide.[1] It has been recognized for its therapeutic potential as a sedative and anxiolytic agent.[1][2] Clinical observations suggest a synergistic action between the calcium and bromide ions, resulting in a sedative effect that is reportedly more pronounced than what would be expected from the bromide content alone.[2]

Chemical and Physical Properties

This compound is a white crystalline solid.[3][4] It is typically available as a hexahydrate.[3][4] The anhydrous and hexahydrate forms have distinct molecular weights.[3][4] While some sources provide a flash point of 319°C, other key physical properties such as melting point and boiling point are not consistently reported in the available literature.[3][4]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 33659-28-8 | [2][5][6][7][8] |

| Molecular Formula | C₂₄H₄₂Br₂Ca₂O₂₄ (anhydrous) | [2][5][7][8] |

| Ca(C₁₂H₂₁O₁₂)₂CaBr₂·6H₂O (hexahydrate) | [3][4] | |

| Molecular Weight | 954.54 g/mol (anhydrous) | [2][5][7][8] |

| 1062.6 g/mol (hexahydrate) | [3][4] | |

| Appearance | White crystalline solid | [3][4] |

| Solubility | Freely soluble in water. Soluble in chloroform, dichloromethane, and ethyl acetate. | [3][4][7] |

| Storage Condition | 2-8°C | [6] |

| Flash Point | 319.1°C | [9] |

| Boiling Point | Not available | [3][4] |

| Melting Point | Not available | [3][4] |

| Density | Not available | [3][4] |

Synonyms and Identifiers

A variety of synonyms and identifiers are used for this compound in literature and commercial listings.

Tabulated Synonyms

| Synonym | Source(s) |

| Calcium bromo lactobionate | [4] |

| Calcibronat | [5] |

| Calabron | [5] |

| Calcium galactogluconate bromide | [5][7][8] |

| Bromolactobionic acid | [5] |

| dicalcium,2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate,dibromide | [6] |

| UNII-46EGF47S9V | [5] |

| EINECS 251-616-3 | [5] |

Experimental Protocols

The following section details the experimental procedures for the synthesis and purification of this compound.

Synthesis of this compound

Principle: The synthesis is achieved through the electrolytic oxidation of lactose (B1674315) in the presence of calcium carbonate and bromine (or calcium bromide). The process yields a solution of calcium lactobionate and calcium bromide, from which the double salt crystallizes.

Methodology:

-

Reaction Setup: A solution is prepared containing lactose, precipitated calcium carbonate, and water in an electrolytic cell equipped with graphite (B72142) electrodes and a mechanical stirrer.

-

Addition of Bromine: While vigorously stirring the solution, bromine is added. Alternatively, calcium bromide can be used, requiring 2 faradays of electricity.

-

Electrolysis: An electric current is passed through the solution. The oxidation of lactose proceeds, and the reaction is typically continued for about 28 hours, or until all the lactose is oxidized.

-

Neutralization and Conversion: Stirring is continued after the current is stopped to ensure any lactobionic lactone is converted to calcium lactobionate.

-

Concentration and Crystallization: The electrolyzed solution is filtered and then concentrated under reduced pressure to a syrup. From this syrup, nearly pure this compound crystallizes. The crystals can be "grained" during the evaporation process.

-

Isolation: The crystalline product is separated from the mother liquor using a centrifugal machine and washed with a high-purity this compound syrup.

Purification of this compound

Principle: Purification is achieved by recrystallization from hot water, followed by washing.

Methodology:

-

Dissolution: The crude this compound is dissolved in boiling water (e.g., three parts of salt to two parts of water).

-

Decolorization: A small amount of decolorizing carbon is added to the hot solution.

-

Filtration: The solution is filtered to remove the carbon and any other insoluble impurities.

-

Seeding and Crystallization: The filtered solution is seeded with powdered crystalline this compound. With constant agitation and slow cooling, large crystals are formed.

-

Washing: The crystals are collected on a filter and washed sequentially with a small amount of water saturated with this compound and then with aqueous alcohol (approximately equal volumes of alcohol and water).

-

Drying: The purified product is dried at 50°C.

Proposed Mechanism of Sedative Action

The sedative and anxiolytic effects of this compound are attributed to the synergistic action of calcium and bromide ions. While the precise signaling pathway has not been fully elucidated in the available literature, a plausible mechanism can be proposed based on the known roles of these ions in neuronal function.

Calcium ions (Ca²⁺) are fundamental to neurotransmitter release. An action potential arriving at a presynaptic terminal triggers the opening of voltage-gated calcium channels, leading to an influx of Ca²⁺.[10][11][12] This increase in intracellular Ca²⁺ concentration is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft.[10][11][12]

Calcium channel blockers are known to have sedative effects, suggesting that modulating Ca²⁺ influx can dampen neuronal excitability.[13]

It is proposed that the sedative effect of this compound involves the modulation of neuronal excitability at the presynaptic terminal. The bromide and calcium ions may act in concert to reduce the probability of neurotransmitter release.

Diagram Interpretation:

The diagram illustrates the key steps in neurotransmission at a synapse. The arrival of an action potential at the presynaptic terminal leads to the opening of voltage-gated calcium channels and subsequent neurotransmitter release. This compound dissociates into calcium (Ca²⁺) and bromide (Br⁻) ions. It is hypothesized that elevated extracellular Ca²⁺ may lead to a reduced driving force for Ca²⁺ influx upon channel opening, thereby acting as a modulator to decrease neurotransmitter release. Concurrently, bromide ions are known to potentiate the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid), further contributing to a reduction in neuronal excitability. This dual action at the presynaptic terminal leads to an overall sedative effect.

Conclusion

This compound (CAS No. 33659-28-8) is a compound with established sedative and anxiolytic properties, likely stemming from the synergistic effects of its constituent calcium and bromide ions. This technical guide has provided a detailed summary of its chemical and physical characteristics, a comprehensive list of its synonyms, and detailed experimental protocols for its synthesis and purification. The proposed mechanism of action, centered on the modulation of presynaptic neurotransmitter release, offers a basis for further investigation into its pharmacological profile. This information is intended to support ongoing research and development efforts in the pharmaceutical sciences.

References

- 1. The ionic mechanisms underlying opioid actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalcalcium.com [globalcalcium.com]

- 3. Calcium Bromo Lactobionate Manufacturers, with SDS [mubychem.com]

- 4. Calcium Bromo Lactobionate SDS of Manufacturers [anmol.org]

- 5. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:33659-28-8 | Chemsrc [chemsrc.com]

- 7. This compound [drugfuture.com]

- 8. GSRS [precision.fda.gov]

- 9. chembk.com [chembk.com]

- 10. Calcium Control of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Neurotransmitter Release (Section 1, Chapter 5) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 12. researchgate.net [researchgate.net]

- 13. Anti-psychotic and sedative effect of calcium channel blockers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anxiolytic and Hypnotic Properties of Calcium Bromolactobionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bromolactobionate is a pharmaceutical agent historically used for its sedative, anxiolytic, and hypnotic effects. This technical guide provides a comprehensive overview of its known properties, drawing from available scientific and technical literature. The document summarizes its chemical characteristics, therapeutic applications, and proposed mechanism of action, with a particular focus on the synergistic contribution of its calcium and bromide components. While detailed preclinical and clinical data are sparse in publicly accessible literature, this guide consolidates the existing knowledge and outlines general experimental protocols relevant to the assessment of its psychoactive properties. Visualizations of a proposed synergistic mechanism and a generalized experimental workflow are provided to guide future research and development efforts. The significant gaps in the current understanding of this compound's pharmacology are also highlighted, presenting opportunities for further investigation.

Chemical and Physical Properties

This compound is a double salt of calcium lactobionate (B10762962) and calcium bromide.[1] Its chemical and physical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 33659-28-8 | [2][3] |

| Molecular Formula | C24H42Br2Ca2O24 | [2][3][4] |

| Molecular Weight | 954.54 g/mol | [2][3][4] |

| Synonyms | Calcium Bromo Lactobionate, Calcium Bromo Galactogluconate, Calcibronat | [3][4][] |

| Appearance | White or almost white crystalline solid | [6] |

| Solubility | Freely soluble in water (approx. 100 mg/mL) | [3][6] |

| Stability | Stable under ordinary conditions of use and storage. Decomposes at high temperatures. | [1][6] |

Anxiolytic and Hypnotic Properties: A Qualitative Overview

This compound has been primarily utilized as a sedative, anxiolytic, and hypnotic agent.[2][7] Its therapeutic applications are targeted towards mild neuropsychiatric and sleep-related conditions.

Therapeutic Indications

The compound is indicated for the adjunctive treatment of the following conditions:

Proposed Mechanism of Action: A Synergistic Effect

The sedative action of this compound is believed to be significantly enhanced by a synergistic interaction between its calcium and bromide components.[2][7] It is suggested that the sedative effect is approximately double what would be anticipated from the bromine content alone.[2][7] The presence of calcium is also thought to mitigate the risk of undesirable secondary effects commonly associated with alkali bromides.[2][7]

The precise molecular mechanisms underlying this synergy have not been elucidated in the available literature. However, it is plausible that the bromide ions exert their known CNS depressant effects, while calcium ions modulate neuronal excitability, potentially through their role in neurotransmitter release and membrane potential stabilization.

Quantitative Data: A Notable Gap in the Literature

A thorough review of the publicly available scientific literature reveals a significant absence of quantitative data regarding the anxiolytic and hypnotic properties of this compound. Key metrics essential for drug development, such as dose-response curves, ED₅₀ values for anxiolytic and hypnotic effects, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and comparative efficacy studies against standard-of-care medications, are not available. This lack of data presents a considerable challenge for evidence-based assessment and highlights a critical area for future research.

General Experimental Protocols for Preclinical Assessment

While specific experimental protocols for this compound are not documented in the available literature, this section outlines standard preclinical methodologies used to evaluate the anxiolytic and hypnotic potential of novel compounds. These protocols serve as a template for future investigations into this compound.

Assessment of Anxiolytic Activity

Standard behavioral paradigms in rodent models are employed to screen for anxiolytic effects. These tests are based on the conflict between the innate drive to explore a novel environment and the aversion to open, brightly lit, or elevated spaces.

-

Elevated Plus Maze (EPM): This apparatus consists of two open and two enclosed arms. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

-

Light-Dark Box Test: This test utilizes a two-compartment box with a brightly illuminated and a dark chamber. Anxiolytic compounds typically increase the time spent in the light compartment.

-

Marble-Burying Test: A reduction in the number of marbles buried by mice is considered a measure of anxiolytic and anti-compulsive activity.

Assessment of Hypnotic Activity

Hypnotic properties are primarily evaluated by measuring the potentiation of sleep induced by a standard hypnotic agent, such as pentobarbital.

-

Pentobarbital-Induced Sleep Test: In this assay, the test compound is administered prior to a sub-hypnotic or hypnotic dose of pentobarbital. A decrease in sleep latency (time to fall asleep) and an increase in the duration of sleep (loss of righting reflex) are indicative of hypnotic effects.

Potential Signaling Pathways: Areas for Future Investigation

The precise signaling pathways through which this compound exerts its effects are unknown. However, based on its components, several avenues for investigation can be proposed.

-

GABAergic System: Bromide ions are known to potentiate the effects of the inhibitory neurotransmitter GABA, a common mechanism of action for many anxiolytic and hypnotic drugs. Future studies could investigate the interaction of this compound with GABA-A receptors.

-

Calcium Signaling: Calcium ions are critical second messengers in neurons, regulating everything from neurotransmitter release to gene expression.[8][9][10] The elevated systemic calcium levels following administration of this compound could potentially modulate various calcium-dependent signaling cascades, influencing neuronal excitability and contributing to its sedative effects.[11][12]

Conclusion and Future Directions

This compound is a compound with a history of use as an anxiolytic and hypnotic agent, with its efficacy attributed to a proposed synergistic action of bromide and calcium ions. However, there is a profound lack of rigorous, quantitative scientific data to support its clinical use and to fully understand its pharmacological profile. For drug development professionals and researchers, this compound represents a lead compound with a poorly characterized mechanism of action.

Future research should prioritize:

-

Systematic preclinical studies to quantify its anxiolytic and hypnotic effects using validated behavioral models.

-

Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, excretion, and dose-effect relationships.

-

Mechanistic studies to elucidate the signaling pathways involved, particularly the interplay between bromide's effects on GABAergic transmission and calcium's role in neuronal modulation.

-

Safety and toxicology studies to establish a comprehensive safety profile.

Addressing these knowledge gaps is essential to validate the historical claims of its therapeutic efficacy and to explore its potential as a modern therapeutic agent.

References

- 1. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 2. skandalifesciences.com [skandalifesciences.com]

- 3. This compound [drugfuture.com]

- 4. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. globalcalcium.com [globalcalcium.com]

- 8. Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Calcium signalling: a historical account, recent developments and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sedative-hypnotic drugs: interaction with calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sleep Disturbances in Generalized Anxiety Disorder: The Role of Calcium Homeostasis Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Early Research of Calcium Bromolactobionate as a Therapeutic Agent

Executive Summary: This document provides a detailed overview of the early research and application of Calcium Bromolactobionate, a double salt of calcium lactobionate (B10762962) and calcium bromide. Historically marketed under names like Calcibronat, this compound was primarily utilized for its sedative, hypnotic, and anxiolytic properties.[1][2] The therapeutic effect is attributed to the bromide ion's inhibitory action on the central nervous system.[3][4][5] This guide consolidates available data on its chemical properties, proposed mechanism of action, historical therapeutic uses, and the experimental methodologies of the era. Due to the age of the primary research, much of the quantitative data and detailed protocols are not available in modern databases; this guide reconstructs the likely scientific framework based on historical context and related pharmacological principles.

Introduction

This compound emerged in the early to mid-20th century as a therapeutic agent designed to combine the sedative effects of bromide with the physiological benefits of calcium.[6] Unlike simple alkali bromides (e.g., potassium bromide), which were known to cause adverse effects like "bromide rashes," this compound was developed to be a better-tolerated alternative.[7] It was formulated as a non-hygroscopic, crystalline salt, which offered advantages in stability and handling over the deliquescent calcium bromide.[6] Early clinical reports suggested that the compound's sedative action was synergistically enhanced by the presence of calcium, appearing to be almost twice as potent as would be expected from its bromide content alone.[7][8] Its primary applications were in treating conditions such as mild sleep disturbances, irritability, nervousness, epilepsy, and neurasthenia.[7][8][9]

Chemical Properties and Synthesis

This compound is a complex salt with the molecular formula C24H42Br2Ca2O24 and a molecular weight of approximately 954.5 g/mol .[2][8][10] It is described as a white or nearly white crystalline solid that is soluble in water.[1][11]

Data Summary: Physicochemical Properties

| Property | Value / Description | Source |

| Molecular Formula | C24H42Br2Ca2O24 | [8][10] |

| Molecular Weight | ~954.5 g/mol | [2][8] |

| Appearance | White crystalline, odorless solid | [1][11] |

| Solubility | Soluble in water | [11] |

| Hygroscopicity | Non-hygroscopic | [6] |

| Synonyms | Calcibronat, Calabron, Calcium Bromo Galactogluconate | [10][] |

Synthesis Overview

Generalized Synthesis Steps:

-

Lactose (B1674315) is dissolved in water with calcium carbonate.

-

Bromine is added, reacting with lactose to form lactobionic lactone and hydrobromic acid. These products then react with calcium carbonate to yield calcium lactobionate and calcium bromide.[6]

-

Alternatively, an electrolytic oxidation process is initiated in the presence of calcium bromide and calcium carbonate.[13]

-

The resulting electrolyte solution is filtered and concentrated under reduced pressure.[7]

-

Upon concentration to a syrup, the double salt, this compound, crystallizes.[7]

-

The crystals are collected and can be recrystallized from hot water or purified by dissolving in hot water and precipitating with ethyl alcohol.[6]

Proposed Mechanism of Action

The therapeutic activity of this compound is primarily derived from the bromide ion (Br-), which acts as a central nervous system depressant.[3][4]

-

Dissociation: In vivo, the salt dissociates to release calcium ions (Ca2+) and bromide ions (Br-).

-

Bromide Ion Action: The bromide ion is the principal active agent. It decreases the sensitivity and excitability of the central nervous system.[5] While the precise molecular mechanisms were not fully elucidated in the early research period, the sedative effect is now understood to be related to the ion's interaction with neuronal membranes, likely by potentiating the effects of the inhibitory neurotransmitter GABA, similar to how benzodiazepines and barbiturates act, albeit through a different mechanism.

-

Synergistic Calcium Effect: Early clinical observations reported a synergistic effect from the calcium component, suggesting the sedative action was nearly double what the bromide content alone would predict.[7][8] Calcium ions are crucial for neuronal function, including neurotransmitter release and membrane potential. It was proposed that the presence of calcium helped to stabilize neuronal membranes and mitigate some of the undesirable side effects associated with alkali bromides.[2][8]

Preclinical Research and Methodologies

Detailed protocols from the original preclinical studies are scarce. However, based on the pharmacological practices of the time for evaluating sedatives, the experimental workflow would have followed a logical progression from synthesis to in vivo assessment.

Generalized Experimental Protocol

A typical preclinical evaluation would have involved the following stages:

-

Compound Synthesis and Purification: The compound would be synthesized as described in Section 2.2 and purified to a pharmaceutical grade.

-

Animal Model Selection: Rodent models (mice, rats) or rabbits would have been standard for assessing sedative and hypnotic effects.

-

Acute Toxicity Studies (LD50): Determination of the median lethal dose (LD50) via oral or parenteral routes to establish a basic safety profile.

-

Behavioral Assessments:

-

Spontaneous Motor Activity: Measuring the reduction in movement in an open field test after drug administration.

-

Loss of Righting Reflex: A common assay for hypnotic effects, where an animal is placed on its back, and the time taken to right itself is measured. The dose at which 50% of animals lose this reflex (HD50) would be determined.

-

Potentiation of Other Depressants: Assessing whether the compound enhances the sleep-inducing effects of agents like barbiturates.

-

-

Dose-Response Relationship: Establishing the relationship between the administered dose and the intensity of the sedative effect to determine the therapeutic range.

Therapeutic Applications and Data

This compound was prescribed for its sedative properties. The typical formulation was an effervescent tablet.[9]

Data Summary: Therapeutic Use & Dosage

| Parameter | Value / Description | Source |

| Therapeutic Class | Sedative, Hypnotic, Anxiolytic | [2][8] |

| Primary Indications | Mild sleep disturbances, Irritability, Nervousness | [8][9] |

| Other Historical Uses | Epilepsy, Hyperthyroidism, Neurasthenia | [7] |

| Dosage Form | Effervescent tablets (e.g., 2g) | [9] |

| Administration | Dissolved in water | [9] |

| Adult Dosage | 1 to 2 tablets per day | [9] |

| Pediatric Dosage (>30kg) | 1 tablet per day | [9] |

Pharmacokinetic Considerations

| Parameter | Value / Description | Source |

| Active Moiety | Bromide Ion (Br-) | [3][4] |

| Elimination Half-Life | 9 to 12 days | [3][4] |

| Accumulation Risk | High, due to long half-life. Can lead to "bromism." | [3][4] |

| Therapeutic Dose (as Bromide) | Historically 3 to 5 grams per day | [3][4] |

| Toxic Dose (as Bromide) | 0.5 to 1 gram per day can lead to bromism | [3][4] |

Note on Bromism: Chronic use of bromide-containing compounds could lead to a state of toxicity known as bromism, characterized by neurological and psychiatric symptoms such as somnolence, psychosis, delirium, and seizures.[3][4] The formulation of this compound was intended, in part, to reduce such adverse effects.[7][8]

Conclusion

Early research into this compound positioned it as an improved bromide-based sedative, offering benefits in stability, tolerability, and potentially efficacy over its predecessors.[6][7] Its mechanism relies on the well-established CNS-depressant effects of the bromide ion, possibly enhanced by the presence of calcium.[5][8] While it has been largely superseded by modern, shorter-acting sedatives and anxiolytics with better safety profiles, the study of this compound provides valuable insight into the evolution of neuropharmacology and drug formulation science. The lack of detailed, modern-style experimental data highlights the significant advancements in preclinical and clinical research standards over the past century.

References

- 1. Specifications, Uses, SDS of this compound Manufacturers [kingofchemicals.com]

- 2. skandalifesciences.com [skandalifesciences.com]

- 3. med.libretexts.org [med.libretexts.org]

- 4. med.libretexts.org [med.libretexts.org]

- 5. Pharmaceuticals - BSEF [bsef.com]

- 6. US2186975A - Crystalline calcium lactobionate calcium bromide and process for making the same - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. globalcalcium.com [globalcalcium.com]

- 9. tovpet.com [tovpet.com]

- 10. This compound | C24H42Br2Ca2O24 | CID 93165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 13. US1980996A - Process for the preparation of calcium lactobionate - Google Patents [patents.google.com]

An In-depth Technical Guide to Calcium Bromolactobionate: Molecular Structure, Characteristics, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium bromolactobionate, a complex salt containing calcium, bromide, and lactobionate (B10762962) ions, has historical use as a sedative and a source of calcium. This technical guide provides a comprehensive overview of its molecular structure, physicochemical characteristics, and purported mechanisms of action. Detailed experimental protocols for its synthesis, based on historical literature, are presented alongside discussions of potential analytical methodologies for its characterization. This document aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields, consolidating available data and offering insights into its properties and applications.

Molecular Structure and Physicochemical Properties

This compound is chemically designated as a double salt of calcium lactobionate and calcium bromide.[1] Its molecular structure is a complex of two lactobionate molecules, two calcium ions, and two bromide ions.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source(s) |

| IUPAC Name | dicalcium;bis((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate);dibromide | [2] |

| CAS Number | 33659-28-8 | [3] |

| Molecular Formula | C₂₄H₄₂Br₂Ca₂O₂₄ | [2][3] |

| Synonyms | Calcium galactogluconate bromide, Calcibronat, Brocalcin | [2][] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 954.5 g/mol | [2][3] |

| Appearance | White crystalline, odorless solid | [5] |

| Solubility | Freely soluble in water | [6] |

| Stability | Stable under ordinary conditions. Decomposes upon intense heating, emitting toxic fumes. | [6] |

Experimental Protocols

Synthesis of this compound (Based on Isbell, 1936)

This protocol is adapted from the historical literature and describes the electrolytic oxidation of lactose (B1674315) in the presence of calcium carbonate and bromide.

Materials:

-

Lactose

-

Calcium Carbonate (precipitated)

-

Bromine

-

Graphite (B72142) electrodes

-

Mechanical stirrer

-

Electrolytic cell

-

Decolorizing carbon

-

Ethyl alcohol

Procedure:

-

Electrolytic Oxidation:

-

In a 20-liter electrolytic cell equipped with a mechanical stirrer and graphite electrodes, combine 3.6 kg of lactose and 1 kg of precipitated calcium carbonate with 10 liters of water.

-

While stirring vigorously, slowly add 0.8 kg of bromine. Control any foaming with the addition of a small amount of n-butyl or hexyl alcohol.

-

Pass an electric current through the solution to facilitate the oxidation of lactose to lactobionic acid. The bromine acts as a carrier in the electrolytic process.

-

Continue the electrolysis for approximately 28 hours, or until the sugar is completely oxidized.

-

After stopping the current, continue stirring until the evolution of carbon dioxide ceases, ensuring the conversion of any lactobionic lactone to calcium lactobionate.

-

-

Crystallization and Purification:

-

Filter the resulting solution to remove any insoluble materials.

-

Concentrate the filtrate under reduced pressure to a syrup.

-

Crystallization can be initiated by "graining" in the evaporating pan or by seeding a filtered, hot, concentrated solution.

-

For recrystallization, dissolve three parts of the crude salt in two parts of boiling water.

-

Add a small amount of decolorizing carbon, filter the solution, and then seed with powdered crystalline this compound.

-

Cool the solution slowly with constant agitation to obtain large crystals.

-

Collect the crystals by filtration and wash first with a small amount of a saturated solution of calcium lactobionate-calcium bromide, and then with aqueous alcohol (approximately 50:50).

-

Dry the final product at 50°C.

-

Proposed Analytical Methods for Characterization

Table 3: Potential Analytical Techniques

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of lactobionate and potential organic impurities. |

| Ion Chromatography | Determination of bromide and calcium ion content. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups and confirmation of the organic moiety. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the lactobionate component. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the lactobionate portion and identification of fragments. |

| Atomic Absorption Spectroscopy (AAS) | Accurate quantification of calcium content. |

Mechanism of Action and Rationale for Use

The therapeutic effects of this compound are attributed to the independent actions of its constituent ions: calcium and bromide. There is no evidence to suggest that the intact molecule has a direct effect on specific signaling pathways.

Role of Calcium Ions

Calcium ions are fundamental to numerous physiological processes, including neuronal excitability, neurotransmitter release, and muscle contraction. In the context of drug development, modulating calcium signaling pathways is a key area of research for various therapeutic targets.

Role of Bromide Ions

The bromide ion is known to have sedative and hypnotic effects on the central nervous system. It is believed to act by competing with chloride ions for entry into neurons through GABAₐ receptors, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability. This is thought to be the basis for its anxiolytic and sedative properties.[3] The presence of calcium is suggested to act synergistically with bromide, potentially enhancing its sedative action.[3]

Caption: Logical workflow of this compound's mechanism of action.

Applications in Drug Development and Research

Historically, this compound was utilized for its sedative properties to treat conditions like mild sleep disturbances, irritability, and nervousness.[3] In modern drug development, its primary relevance lies in its potential as a stabilized source of calcium and bromide ions. It is also used in some pharmaceutical formulations as a stabilizer and in drug delivery systems to enhance the bioavailability and solubility of active pharmaceutical ingredients.[]

Conclusion

This compound is a complex salt with a history of therapeutic use as a sedative. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a historical synthesis protocol. While modern, specific analytical methods for the intact salt are not well-documented in publicly available literature, standard pharmaceutical techniques can be readily applied for its characterization. The mechanism of action is understood to be a result of the independent physiological effects of its constituent calcium and bromide ions. For researchers and drug development professionals, this compound serves as an interesting case study in the formulation and application of complex salts and highlights the enduring relevance of understanding the fundamental roles of ions in pharmacology. Further research could focus on developing and validating modern analytical methods for its comprehensive characterization and exploring its potential in novel drug delivery systems.

References

An In-depth Technical Guide on the Sedative Properties of Calcium Bromolactobionate

Introduction

Calcium bromolactobionate is a double salt of calcium lactobionate (B10762962) and calcium bromide.[1] It has been recognized for its therapeutic applications as an anxiolytic, hypnotic, and sedative agent.[1][2][3] The sedative effects of this compound are primarily attributed to the bromide ion, a well-documented central nervous system depressant with a history of use in medicine dating back to the 19th century.[4][5][6] The presence of calcium is suggested to act synergistically, potentially enhancing the sedative action of bromide while mitigating some of the adverse effects associated with alkali bromide salts.[2][3]

This technical guide provides an in-depth overview of the discovery and scientific basis for the sedative properties of this compound, with a focus on its constituent ions.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C24H42Br2Ca2O24 |

| Molecular Weight | 954.5 g/mol |

| Appearance | White crystalline, odorless solid |

| Solubility | Freely soluble in water |

| CAS Number | 33659-28-8 |

Proposed Mechanism of Sedative Action

The sedative and hypnotic effects of this compound are understood to be a composite of the actions of its dissociated ions: bromide (Br-) and calcium (Ca2+).

The primary sedative action is attributed to the bromide ion. Bromides were among the first effective treatments for epilepsy and were widely used as sedatives and for managing anxiety and insomnia.[4][6][8] The mechanism of action of bromide is centered on its interaction with the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).

The proposed signaling pathway for the sedative effect of the bromide ion is as follows:

Bromide ions, being similar in size and charge to chloride ions, can pass through GABA-A receptor-associated chloride channels.[9][10] This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold.[10][11] This enhanced inhibition in the central nervous system results in decreased neuronal excitability, manifesting as sedation.[5][11]

Calcium ions are fundamental to neuronal function, playing a critical role in neurotransmitter release, membrane potential stabilization, and overall neuronal excitability.[12][13] While high intracellular calcium can be excitotoxic, extracellular calcium levels are crucial for maintaining normal neuronal function.[14][15] The presence of calcium in this compound is purported to offer a synergistic effect. Although the precise mechanism of this synergy is not well-documented, it may be related to the stabilizing effect of calcium on neuronal membranes, which could potentially modulate the sedative effects of bromide and reduce the likelihood of adverse neurological effects.[2][3]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not available in the reviewed literature. However, a general workflow for assessing the sedative properties of a compound in a preclinical setting would typically involve the following stages:

In Vitro Assays:

-

Receptor Binding Assays: To determine the affinity of the compound for relevant receptors, such as the GABA-A receptor.

-